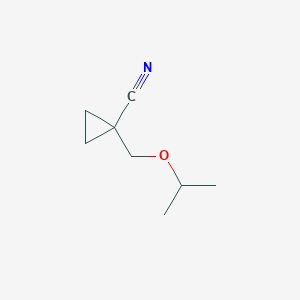
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with an isopropoxymethyl group and a nitrile group. It is primarily used for research purposes and is not intended for human use .
Vorbereitungsmethoden
The synthesis of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile involves several steps. One common method includes the reaction of cyclopropane derivatives with isopropoxymethyl halides under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropane ring, allowing it to react with the isopropoxymethyl halide .
bulk custom synthesis services are available for large-scale production .
Analyse Chemischer Reaktionen
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Wissenschaftliche Forschungsanwendungen
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: Research involving this compound may focus on its potential pharmacological properties, although it is not used in clinical settings.
Wirkmechanismus
The mechanism of action of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The cyclopropane ring and nitrile group may play a role in binding to these targets, influencing their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives and nitrile-containing compounds:
Cyclopropane-1-carbonitrile: Lacks the isopropoxymethyl group, making it less sterically hindered and potentially more reactive.
1-(Methoxymethyl)cyclopropane-1-carbonitrile: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group, which may affect its reactivity and binding properties.
Cyclopropane-1-carboxamide: Contains an amide group instead of a nitrile group, leading to different chemical and biological properties.
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(propan-2-yloxymethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
CSKQTYJTBBNHHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1(CC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


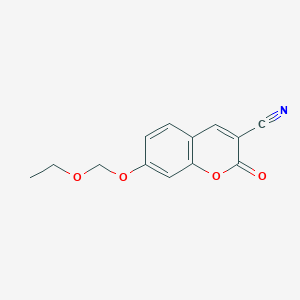
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
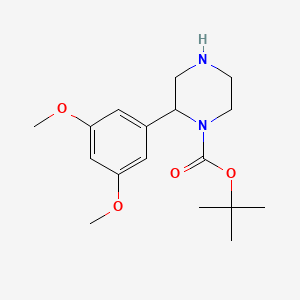
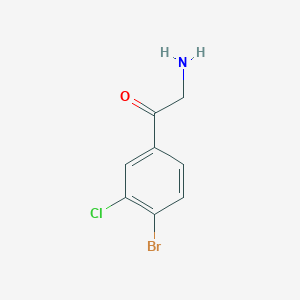
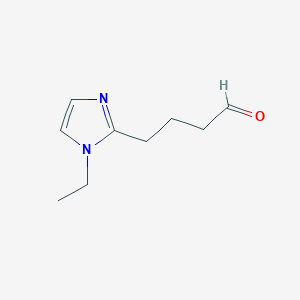
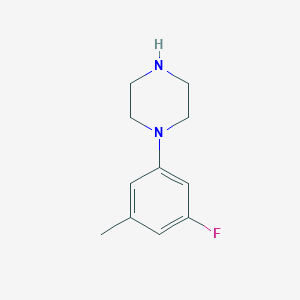
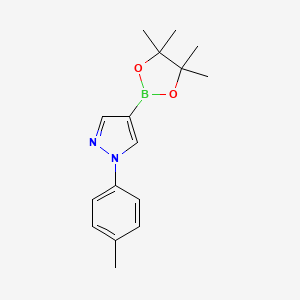
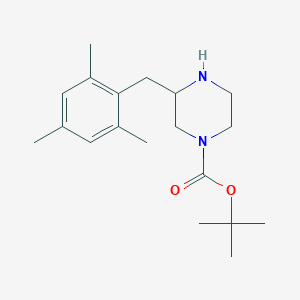
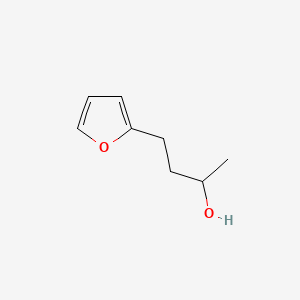
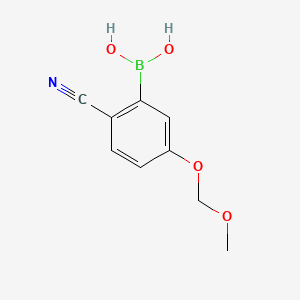
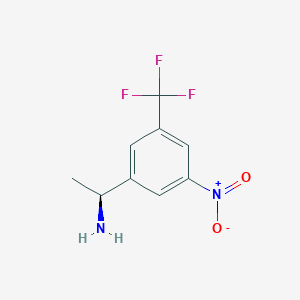
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
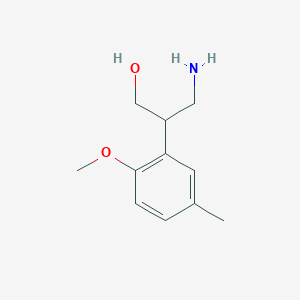
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
